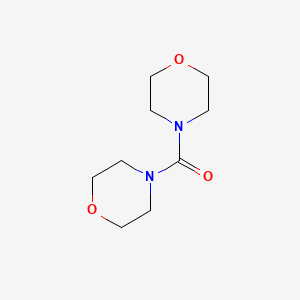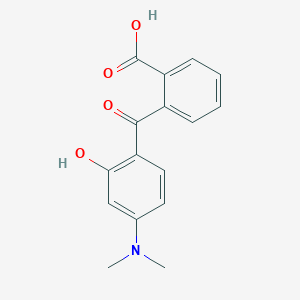
2-isonicotinoyl-N-phenylhydrazinecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-isonicotinoyl-N-phenylhydrazinecarbothioamide, also known as INH or isoniazid, is an important compound in the field of medicinal chemistry. It is commonly used as a first-line treatment for tuberculosis, a bacterial infection that affects the lungs. INH has also been studied for its potential use in treating other diseases, including cancer and Alzheimer's disease. In
Applications De Recherche Scientifique
Antimycobacterial Activity
2-Isonicotinoyl-N-phenylhydrazinecarbothioamide has shown significant antimycobacterial activity. For instance, it has been effective against Mycobacterium tuberculosis, including isoniazid-resistant strains. One study highlighted a compound, 2-isonicotinoyl-N-[2-(trifluoromethyl)phenyl]hydrazinecarbothioamide, which demonstrated high potency against M. tuberculosis with a low minimum inhibitory concentration, outperforming isoniazid in effectiveness (Sriram, Yogeeswari, & Priya, 2009).
Corrosion Inhibition
This compound has also been used as a corrosion inhibitor, particularly for mild steel in hydrochloric acid solutions. Its effectiveness as an inhibitor was confirmed through weight loss measurements and scanning electron microscopy, showing high inhibitive efficiency and suggesting a potential for industrial applications (Al-amiery, 2020).
Chelatometric Properties
The compound has been studied for its chelatometric properties with various cations. It has shown the ability to precipitate and form soluble complexes with several metal ions, indicating its potential use in analytical chemistry (Katiyar & Tandon, 1964).
Synthesis and Characterization of Derivatives
Various derivatives of 2-isonicotinoyl-N-phenylhydrazinecarbothioamide have been synthesized and characterized. These derivatives have been explored for their antimicrobial and free-radical scavenging activities, showing potential in pharmaceutical research (Hamada & Abdo, 2015).
Synthesis and Antitumor Activity
There has been research into the antitumor activity of certain derivatives of this compound. Studies have indicated that some of these derivatives exhibit potent cytotoxic and antiproliferative effects against various human hepatoma cell lines, suggesting their potential use in cancer research (Bhat et al., 2014).
Spectral, Optical, and Cytotoxicity Studies
The ligand 2-isonicotinoyl-N-phenylhydrazine-1-carboxamide and its metal complexes have been synthesized and studied for their spectral, optical, and cytotoxic properties. These studies provide insights into the molecular interactions and potential biomedical applications of these complexes (Hosny et al., 2018).
Chemosensor for Metal Ions
This compound has been used as a chemosensor for detecting metal ions. It has been applied successfully for the bioimaging of Cu2+ ions in macrophage cells, demonstrating its utility in biological and environmental sensing applications (Udhayakumari & Velmathi, 2015).
Synthesis and Antimicrobial Evaluation of Pyrazole Derivatives
The reaction of 2-isonicotinoyl-N-phenylhydrazinecarbothioamide with other compounds has led to the synthesis of pyrazole derivatives with notable antimicrobial activities against various bacteria and fungi (Sharshira & Hamada, 2012).
Optimization of Detection Range
The compound has been included in studies optimizing the detection range of hydrazides and carbothioamides in high-performance liquid chromatography-electrospray ionization-mass spectrometry, emphasizing its relevance in analytical methodologies (Varynskyi, 2018).
Propriétés
IUPAC Name |
1-phenyl-3-(pyridine-4-carbonylamino)thiourea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4OS/c18-12(10-6-8-14-9-7-10)16-17-13(19)15-11-4-2-1-3-5-11/h1-9H,(H,16,18)(H2,15,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDEQICJHJBGISZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NNC(=O)C2=CC=NC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-isonicotinoyl-N-phenylhydrazinecarbothioamide | |
CAS RN |
6954-50-3 |
Source


|
| Record name | NSC37545 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37545 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

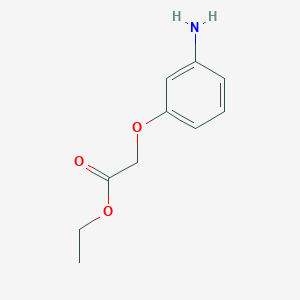
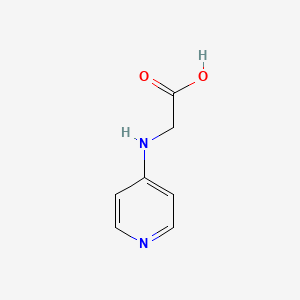
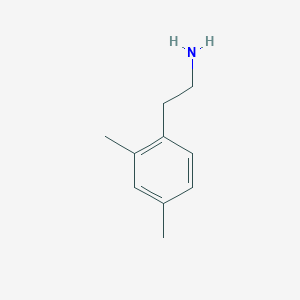
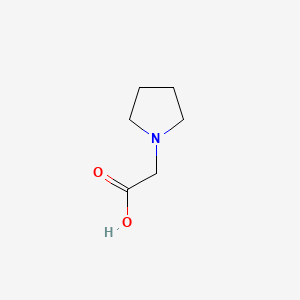
![Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane](/img/structure/B1297300.png)
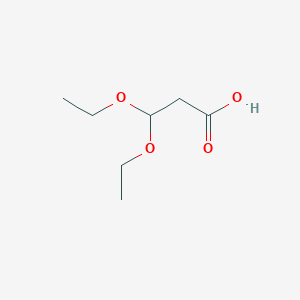
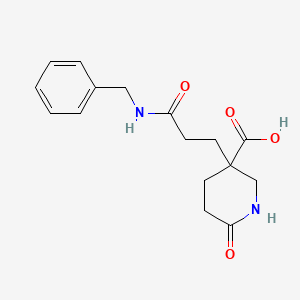
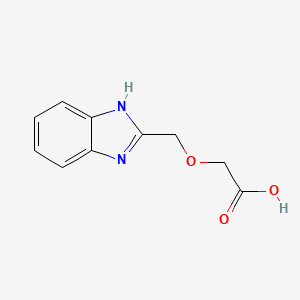
![1-[2-(Dimethylamino)ethyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1297311.png)
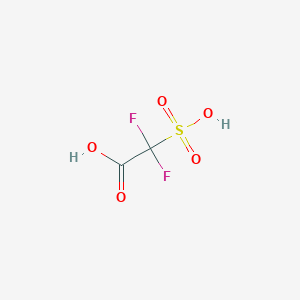
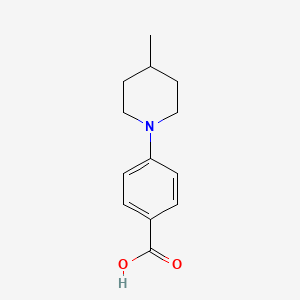
![1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxylic acid](/img/structure/B1297323.png)
